5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide
Overview
Description
5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a heterocyclic organic compound with the molecular formula C10H13N3O. It features a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of an amino group at the 5-position and a carboxamide group at the 1-position of the tetrahydroquinoline ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available aniline derivatives.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the tetrahydroquinoline core. This can be achieved through Pictet-Spengler reaction conditions, where an aldehyde or ketone reacts with the aniline derivative in the presence of an acid catalyst.
Amination: Introduction of the amino group at the 5-position can be accomplished through nitration followed by reduction or direct amination using suitable reagents.
Carboxamide Formation: The final step involves converting the amine to the carboxamide using reagents like isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of neurological disorders, infectious diseases, and cancer. Its ability to interact with biological macromolecules makes it a valuable scaffold in medicinal chemistry.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the amino and carboxamide groups, making it less versatile in terms of chemical reactivity and biological activity.
5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide:
Uniqueness
5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-amino-3,4-dihydro-2H-quinoline-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-4-1-5-9-7(8)3-2-6-13(9)10(12)14/h1,4-5H,2-3,6,11H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNYZWNBDYWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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